D-2-呋喃丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

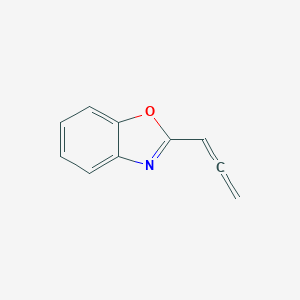

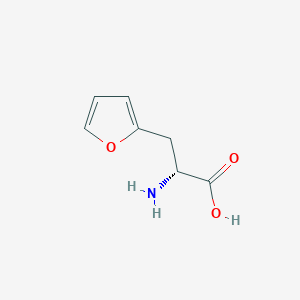

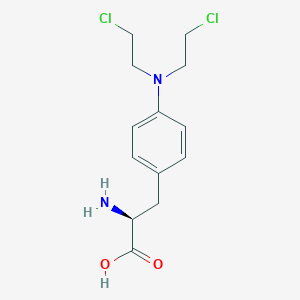

(R)-2-Amino-3-(furan-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-Amino-3-(furan-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-(furan-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽环化

D-2-呋喃丙氨酸已用于肽环化,这是一个可以增强肽的稳定性和生物活性的过程 . 在一项研究中,柔性体外翻译(FIT)被用作筛选方法,以揭示一种基于亲核侧链官能团对氧化呋喃丙氨酸侧链的攻击的肽约束新方法 . 该过程导致生成具有吡咯部分作为环化基序的环肽 .

呋喃氧化

D-2-呋喃丙氨酸中的呋喃环可以选择性地氧化,这在各种化学反应中可能是有用的 . 在上面提到的同一项研究中,翻译混合物用N-溴代琥珀酰亚胺(NBS)处理以实现选择性呋喃氧化 .

肽标记和交联

D-2-呋喃丙氨酸中的呋喃部分可用于肽标记和交联 . 这扩展了先前开发的呋喃基肽标记和交联策略的范围 .

药物发现

D-2-呋喃丙氨酸可用于新药的发现和开发。 肽可以用D-2-呋喃丙氨酸修饰,它们占据着小分子化学物质和大型生物制剂之间的过渡区域 . 从理论上讲,它们可以结合生物制剂的优势(例如,单克隆抗体的特异性和破坏蛋白质-蛋白质相互作用的能力)和小分子药物的理想方面(例如,口服生物利用度和生物稳定性) .

化学合成

作用机制

Target of Action

It’s known that furylalanine moieties are critical in the biosynthesis of diverse cyclopeptides, such as rhizonin a and b . These cyclopeptides are produced by bacterial endosymbionts and their toxicity critically depends on the presence of furylalanine residues .

Mode of Action

It’s known to be incorporated by non-ribosomal peptide synthetases (NRPS) into various cyclopeptides . The dioxygenase RhzB has been identified as necessary for furylalanine formation . More research is needed to fully elucidate the compound’s interactions with its targets and the resulting changes.

Biochemical Pathways

D-2-Furylalanine is involved in the biosynthesis of diverse cyclopeptides . It’s a precursor for 3-furylalanine (Fua) residues, which are critical for the toxicity of certain cyclopeptides . The compound is synthesized from tyrosine and L-DOPA through a series of reactions .

Result of Action

The molecular and cellular effects of D-2-Furylalanine’s action are largely dependent on the specific cyclopeptides it’s incorporated into. For instance, in the case of Rhizonin A and B, the presence of furylalanine residues is critical for their hepatotoxic effects .

Action Environment

It’s known that the compound can be stabilized against acidic degradation through the introduction of proximate aromatic residues .

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

D-2-Furylalanine has been studied for its potential effects on various types of cells and cellular processes . It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are areas of active research .

Dosage Effects in Animal Models

The effects of D-2-Furylalanine vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

D-2-Furylalanine is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(2R)-2-amino-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)

![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)

![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)